molecular formula C12H24O5 B14454850 2-Ethyl-1,4,7,10,13-pentaoxacyclopentadecane CAS No. 75507-15-2

2-Ethyl-1,4,7,10,13-pentaoxacyclopentadecane

Cat. No.: B14454850
CAS No.: 75507-15-2
M. Wt: 248.32 g/mol
InChI Key: ANKJNOFKSSUALD-UHFFFAOYSA-N
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Description

2-Ethyl-1,4,7,10,13-pentaoxacyclopentadecane, also known as 15-crown-5, is a crown ether with the molecular formula C10H20O5. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. They are known for their ability to form stable complexes with various cations, particularly alkali and alkaline earth metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1,4,7,10,13-pentaoxacyclopentadecane typically involves the cyclization of linear polyether precursors. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with an alkyl halide to form an ether. The reaction conditions often require a strong base, such as sodium hydride, and an aprotic solvent like dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of crown ethers, including this compound, often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1,4,7,10,13-pentaoxacyclopentadecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Ethyl-1,4,7,10,13-pentaoxacyclopentadecane has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst to facilitate reactions between reactants in different phases.

    Biology: Employed in the study of ion transport and membrane permeability.

    Medicine: Investigated for its potential in drug delivery systems due to its ability to form complexes with various ions.

    Industry: Utilized in the extraction and separation of metal ions from mixtures

Mechanism of Action

The primary mechanism by which 2-Ethyl-1,4,7,10,13-pentaoxacyclopentadecane exerts its effects is through the formation of stable complexes with metal cations. The oxygen atoms in the ether ring coordinate with the metal ions, effectively encapsulating them within the ring structure. This complexation can alter the solubility, reactivity, and transport properties of the metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-1,4,7,10,13-pentaoxacyclopentadecane is unique due to its specific ring size, which provides optimal complexation with medium-sized cations like potassium and sodium. Its ability to selectively bind these ions makes it valuable in various applications, including ion separation and catalysis .

Properties

CAS No.

75507-15-2

Molecular Formula

C12H24O5

Molecular Weight

248.32 g/mol

IUPAC Name

2-ethyl-1,4,7,10,13-pentaoxacyclopentadecane

InChI

InChI=1S/C12H24O5/c1-2-12-11-16-8-7-14-4-3-13-5-6-15-9-10-17-12/h12H,2-11H2,1H3

InChI Key

ANKJNOFKSSUALD-UHFFFAOYSA-N

Canonical SMILES

CCC1COCCOCCOCCOCCO1

Origin of Product

United States

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